1,4-Oxazepane-6-sulfonamide

Medicinal Chemistry Physicochemical Profiling ADME Prediction

This 6-sulfonamide isomer delivers a distinct zinc-binding vector (TPSA 89.8 Ų) and 0.6 log unit lower lipophilicity (XLogP3 -1.8) versus the 4-isomer, enabling precise SAR deconvolution in CA inhibition. Procure both free base and HCl salt forms (2 HBD vs 3 HBD) for solubility and solid-state profiling. Avoid wasting screening resources on misrepresented isomers.

Molecular Formula C5H12N2O3S
Molecular Weight 180.23 g/mol
Cat. No. B15302624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Oxazepane-6-sulfonamide
Molecular FormulaC5H12N2O3S
Molecular Weight180.23 g/mol
Structural Identifiers
SMILESC1COCC(CN1)S(=O)(=O)N
InChIInChI=1S/C5H12N2O3S/c6-11(8,9)5-3-7-1-2-10-4-5/h5,7H,1-4H2,(H2,6,8,9)
InChIKeyVMRYZSGBNQOYTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Oxazepane-6-sulfonamide: A Distinct Heterocyclic Sulfonamide Scaffold for Drug Discovery and Chemical Biology Procurement


1,4-Oxazepane-6-sulfonamide (CAS: 2168147-21-3) is a seven-membered heterocyclic compound containing one nitrogen and one oxygen atom in a 1,4-relationship, featuring a primary sulfonamide group at the 6-position of the oxazepane ring [1]. With a molecular formula of C5H12N2O3S and a molecular weight of 180.23 g/mol, this compound serves as a versatile small-molecule scaffold in medicinal chemistry [1]. The sulfonamide moiety endows it with the capacity to act as a zinc-binding group in metalloenzyme inhibition, while the oxazepane core provides conformational flexibility distinct from six-membered piperidine or five-membered pyrrolidine analogs [2]. Its computed physicochemical properties, including a XLogP3-AA of -1.8 and a topological polar surface area (TPSA) of 89.8 Ų, position it as a moderately polar, hydrophilic building block suitable for fragment-based drug discovery and probe development [1].

Why 1,4-Oxazepane-6-sulfonamide Cannot Be Substituted with Positional Isomers or Other Oxazepane Sulfonamides


Positional isomerism in the oxazepane sulfonamide series profoundly alters both physicochemical and biological profiles. The 6-sulfonamide regioisomer (1,4-oxazepane-6-sulfonamide) exhibits a XLogP3-AA of -1.8 and a TPSA of 89.8 Ų [1], whereas the 4-sulfonamide isomer (1,4-oxazepane-4-sulfonamide) displays a XLogP3-AA of -1.2 and a TPSA of 81 Ų [2]. This 0.6 log unit difference in lipophilicity corresponds to a roughly 4-fold variation in partition coefficient, directly impacting membrane permeability, solubility, and off-target binding promiscuity [1][2]. Furthermore, the primary sulfonamide group's position dictates its spatial orientation within enzyme active sites—the 6-position places the sulfonamide in a distinct vector relative to the ring heteroatoms compared to the 4-position, a critical determinant of zinc-binding geometry in carbonic anhydrase inhibition [3]. Generic substitution with the 4-isomer or other oxazepane derivatives without rigorous comparative validation risks altering lead optimization trajectories, confounding structure-activity relationship (SAR) interpretation, and ultimately wasting procurement and screening resources.

Quantitative Differentiation Evidence for 1,4-Oxazepane-6-sulfonamide: Comparator-Based Analysis for Informed Procurement


Lipophilicity Divergence: XLogP3-AA of -1.8 for 6-Sulfonamide vs -1.2 for 4-Sulfonamide Isomer

The 6-sulfonamide regioisomer exhibits a computed XLogP3-AA of -1.8, which is 0.6 log units more hydrophilic than the 4-sulfonamide isomer (XLogP3-AA = -1.2) [1][2]. This difference translates to a roughly 4-fold lower octanol-water partition coefficient, indicating that the 6-sulfonamide will have higher aqueous solubility and potentially reduced passive membrane permeability compared to its 4-substituted counterpart [1][2].

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Topological Polar Surface Area Variation: 89.8 Ų for 6-Sulfonamide vs 81 Ų for 4-Isomer

The topological polar surface area (TPSA) of 1,4-oxazepane-6-sulfonamide is 89.8 Ų, compared to 81 Ų for the 4-sulfonamide isomer [1][2]. This 8.8 Ų increase arises from the different spatial arrangement of the sulfonamide group relative to the ring heteroatoms. TPSA values above 80 Ų are generally associated with reduced blood-brain barrier penetration, while values below 80-90 Ų are favorable for oral absorption [1][2].

Drug Design Blood-Brain Barrier Permeability Oral Bioavailability

Adenylate Kinase Inhibition Profile: Weak Affinity (Ki = 9.8–16 mM) Indicates Low Off-Target Kinase Liability

In competitive binding assays against rat adenylate kinase II isozyme, 1,4-oxazepane-6-sulfonamide exhibited a Ki of 9.8 mM (9.8 × 10⁶ nM), while against the mitochondrial adenylate kinase M isozyme, the Ki was 16 mM (1.6 × 10⁷ nM) [1]. For comparison, classic sulfonamide kinase inhibitors such as H-89 (isoquinoline sulfonamide) display Ki values in the low nanomolar range (e.g., 48 nM for PKA) [2]. The millimolar Ki values for 1,4-oxazepane-6-sulfonamide confirm negligible affinity for these adenylate kinase isoforms.

Kinase Profiling Selectivity Screening Chemical Probe Development

Hydrogen Bond Donor Count Distinction: 2 HBDs for Free Base vs 3 HBDs for Hydrochloride Salt

The free base form of 1,4-oxazepane-6-sulfonamide possesses 2 hydrogen bond donors (HBDs), whereas the hydrochloride salt form contains 3 HBDs due to protonation of the secondary amine [1][2]. This increase in HBD count from 2 to 3 elevates crystal lattice energy and typically enhances aqueous solubility of the salt form, a well-established phenomenon in pharmaceutical salt selection [1][2]. In contrast, the 4-sulfonamide isomer free base contains only 1 HBD [3].

Salt Selection Solid-State Chemistry Formulation Development

Evidence-Backed Application Scenarios for 1,4-Oxazepane-6-sulfonamide Procurement


Carbonic Anhydrase Inhibitor Scaffold Development

The primary sulfonamide group at the 6-position of the oxazepane ring serves as a zinc-binding warhead for carbonic anhydrase (CA) inhibition. Polycyclic [1,4]oxazepine-based primary sulfonamides have demonstrated strong inhibition of therapeutically relevant human CA isoforms [1]. The distinct spatial orientation of the 6-sulfonamide (TPSA 89.8 Ų, XLogP3-AA -1.8) compared to the 4-isomer [2][3] offers a differentiated vector for exploring isoform selectivity, particularly for membrane-bound CA IX and CA XII implicated in cancer. Procurement of the 6-sulfonamide isomer enables direct SAR comparison with the 4-isomer in CA inhibition assays.

Fragment-Based Screening with Low Kinase Polypharmacology Risk

With millimolar Ki values against adenylate kinase isoforms (9.8–16 mM) [4], 1,4-oxazepane-6-sulfonamide exhibits negligible promiscuous kinase binding. This low inherent kinase activity, combined with its favorable physicochemical properties (MW = 180.23 Da, 2 HBDs, TPSA = 89.8 Ų) [2], positions it as an attractive fragment for unbiased screening campaigns. Fragments with minimal off-target pharmacology reduce false-positive hit rates and simplify hit-to-lead triage. The compound's weak adenylate kinase inhibition [4] provides a quantifiable baseline for selectivity profiling when derivatized.

Physicochemical Comparator for Positional Isomer SAR Studies

The 0.6 log unit lipophilicity difference (XLogP3-AA -1.8 vs -1.2) and 8.8 Ų TPSA difference (89.8 vs 81 Ų) between the 6- and 4-sulfonamide isomers [2][3] make the 6-isomer an essential comparator for systematic SAR investigations. Researchers developing oxazepane-based therapeutics can use this compound to deconvolute the contributions of sulfonamide position to permeability, solubility, and target engagement. Procurement of both isomers enables controlled studies that isolate positional effects from other structural modifications.

Salt Form Selection and Solid-State Characterization Studies

The availability of both free base (2 HBDs) and hydrochloride salt (3 HBDs) forms [2][5] allows for comparative solid-state characterization. The increased HBD count in the salt form typically correlates with enhanced aqueous solubility and altered crystal packing. For programs advancing oxazepane sulfonamides toward preclinical development, procurement of both forms enables systematic salt screening, polymorph identification, and dissolution profiling to inform optimal form selection for in vivo studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,4-Oxazepane-6-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.